molecular formula C8H10O4 B14334377 3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one CAS No. 107986-51-6

3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one

Cat. No.: B14334377
CAS No.: 107986-51-6
M. Wt: 170.16 g/mol
InChI Key: VMXRYFLXJONWCS-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one: is a chemical compound known for its unique spirocyclic structure. It is also referred to as 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one . This compound is a metabolite of spiromesifen, a spirocyclic tetronic acid used as an environmentally friendly pesticide . The compound’s structure includes a spiro linkage, which is a rare and interesting feature in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one typically involves the reaction of mesitylacetic acid with ethyl 1-hydroxycyclopentane-carboxylate . The reaction is carried out under reflux conditions in the presence of potassium t-butoxide in t-butyl alcohol. After refluxing for several hours, the mixture is acidified with hydrochloric acid to precipitate the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets in pests. The compound inhibits the synthesis of lipids in pests, leading to their death . The molecular targets include enzymes involved in lipid metabolism, which are crucial for the survival and reproduction of pests.

Comparison with Similar Compounds

Properties

CAS No.

107986-51-6

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

3,4-dihydroxy-1-oxaspiro[4.4]non-3-en-2-one

InChI

InChI=1S/C8H10O4/c9-5-6(10)8(12-7(5)11)3-1-2-4-8/h9-10H,1-4H2

InChI Key

VMXRYFLXJONWCS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=C(C(=O)O2)O)O

Origin of Product

United States

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